Comparative Antimycobacterial Potency of a 5-Bromo-1H-benzo[d]imidazole Analog
While specific data for 1-Benzyl-5-bromo-1H-benzo[d]imidazole is not available, a structurally related 5-bromo-1H-benzo[d]imidazole derivative demonstrates significant and selective antimycobacterial activity. In this study, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (Compound 4) exhibited a minimum inhibitory concentration (MIC) of 0.75-1.5 μg/mL against M. tuberculosis and M. bovis [1]. This is in comparison to other derivatives in the series, such as the 5,6-dimethyl analog (Compound 6) which showed similar potency but with a different selectivity profile [1].
| Evidence Dimension | Antimycobacterial Potency (MIC) |
|---|---|
| Target Compound Data | Not directly available for 1-Benzyl-5-bromo-1H-benzo[d]imidazole |
| Comparator Or Baseline | 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole: MIC = 0.75-1.5 μg/mL against M. tuberculosis H37Rv and M. bovis |
| Quantified Difference | N/A (class-level inference from a close analog) |
| Conditions | In vitro tuberculostatic assay; reference strain M. tuberculosis H37Rv and M. bovis; MIC determined by serial dilution method. |
Why This Matters
This data supports the hypothesis that a 5-bromo substituent on the benzimidazole core can confer potent antimycobacterial activity, making 1-Benzyl-5-bromo-1H-benzo[d]imidazole a relevant candidate for optimization in this therapeutic area.
- [1] Gobis, K., Foks, H., Serocki, M., Augustynowicz-Kopeć, E., & Napiórkowska, A. (2015). Synthesis and evaluation of in vitro antimycobacterial activity of novel 1H-benzo[d]imidazole derivatives and analogues. European Journal of Medicinal Chemistry, 89, 13–20. View Source
